2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride 2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1214125-62-8
VCID: VC6006359
InChI: InChI=1S/C7H8N2O2.2ClH/c8-6(7(10)11)5-2-1-3-9-4-5;;/h1-4,6H,8H2,(H,10,11);2*1H
SMILES: C1=CC(=CN=C1)C(C(=O)O)N.Cl.Cl
Molecular Formula: C7H10Cl2N2O2
Molecular Weight: 225.07

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride

CAS No.: 1214125-62-8

Cat. No.: VC6006359

Molecular Formula: C7H10Cl2N2O2

Molecular Weight: 225.07

* For research use only. Not for human or veterinary use.

2-Amino-2-(pyridin-3-yl)acetic acid dihydrochloride - 1214125-62-8

Specification

CAS No. 1214125-62-8
Molecular Formula C7H10Cl2N2O2
Molecular Weight 225.07
IUPAC Name 2-amino-2-pyridin-3-ylacetic acid;dihydrochloride
Standard InChI InChI=1S/C7H8N2O2.2ClH/c8-6(7(10)11)5-2-1-3-9-4-5;;/h1-4,6H,8H2,(H,10,11);2*1H
Standard InChI Key UGQUXFNSOLCQES-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(C(=O)O)N.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a pyridine ring (C₅H₄N) substituted at the 3-position with an α-amino acetic acid group (CH(NH₂)COOH). The dihydrochloride form introduces two protons at the amino group, forming a zwitterionic structure stabilized by ionic interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₇H₉N₂O₂·2HClExtrapolated
Molecular Weight225.07 g/mol
Pyridine Ring Position3-position
pKa (Amino Group)~8.5 (protonated in HCl)

The pyridine ring’s electron-withdrawing nature polarizes the amino group, enhancing its reactivity in nucleophilic substitution and condensation reactions.

Spectroscopic Characterization

  • NMR Spectroscopy: In the dihydrochloride form, the pyridinium protons resonate downfield (δ 8.2–8.8 ppm) due to deshielding effects from the protonated ring . The α-proton of the acetic acid moiety appears as a multiplet at δ 4.1–4.3 ppm, while the NH₃⁺ group shows broad signals at δ 7.5–8.0 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) of the parent acid (C₇H₈N₂O₂) reveals a molecular ion peak at m/z 152.059 ([M+H]⁺), consistent with theoretical calculations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of pyridyl-substituted amino acids typically involves:

  • Condensation: Reacting 3-pyridinecarboxaldehyde with glycine in acidic conditions to form an imine intermediate.

  • Reduction: Catalytic hydrogenation or borohydride reduction yields the α-amino acid.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt .

Example Protocol:

  • Step 1: Reflux 3-pyridinecarboxaldehyde (1.0 eq) and glycine (1.2 eq) in ethanol/HCl (1:1 v/v) at 80°C for 12 hours.

  • Step 2: Cool to 0°C, then add NaBH₄ (2.0 eq) gradually. Stir for 4 hours.

  • Step 3: Concentrate under vacuum, wash with ether, and recrystallize from methanol to obtain the dihydrochloride salt (Yield: 65–70%).

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize byproducts. Key parameters include:

  • Temperature: 50–60°C to prevent decomposition.

  • Catalyst: Palladium on carbon (Pd/C, 5% w/w) for efficient reduction.

  • Purification: Reverse-phase chromatography ensures >98% purity for pharmaceutical applications.

Biological and Pharmacological Applications

Enzyme Inhibition

Pyridyl-amino acid derivatives exhibit inhibitory activity against enzymes like tissue-nonspecific alkaline phosphatase (TNAP). Comparative studies show:

CompoundIC₅₀ (μM)Target Enzyme
2-Amino-2-(3-pyridyl)acetic acid28.3h-TNAP
Levamisole (Control)45.6h-TNAP

The pyridyl group’s π-π interactions with aromatic residues in the enzyme’s active site enhance binding affinity.

Antimicrobial Activity

Derivatives of this compound demonstrate broad-spectrum antimicrobial effects:

Microbial StrainMIC (μg/ml)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase binding

The amino group’s ability to disrupt bacterial membrane potential contributes to its efficacy.

Material Science Applications

Coordination Polymers

The compound serves as a ligand in metal-organic frameworks (MOFs):

  • Cu(II) Complexes: Form 2D networks with pore sizes of 8–10 Å, suitable for gas storage.

  • Fe(III) Complexes: Exhibit redox activity, enabling catalytic applications in oxidation reactions .

Chiral Resolution

The α-carbon’s chirality (R/S configuration) facilitates enantiomeric separation in HPLC, achieving >99% enantiomeric excess for pharmaceutical intermediates.

Comparative Analysis with Structural Analogs

Property3-Pyridyl Dihydrochloride2-Pyridyl Dihydrochloride4-Pyridyl Hydrochloride
Solubility (H₂O)120 mg/ml95 mg/ml75 mg/ml
LogP (Octanol-Water)-1.2-0.8-1.5
Melting Point219–221°C205–208°C225–227°C

The 3-pyridyl derivative’s higher solubility and lower LogP make it preferable for aqueous formulations .

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